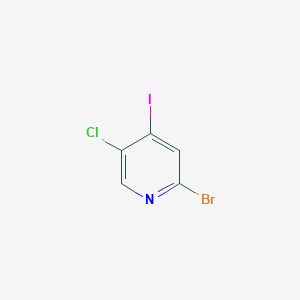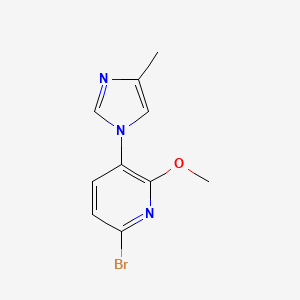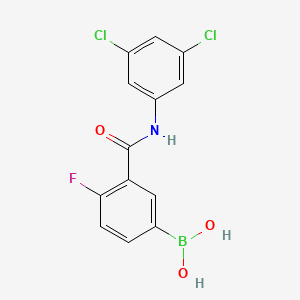
2-Bromo-5-chloro-4-iodo-pyridine
Vue d'ensemble
Description
2-Bromo-5-chloro-4-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2BrClIN. This compound is of significant interest in organic chemistry due to its unique structure, which includes three different halogen atoms attached to a pyridine ring. The presence of bromine, chlorine, and iodine atoms makes it a versatile intermediate for various chemical reactions and applications.
Applications De Recherche Scientifique
2-Bromo-5-chloro-4-iodopyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-iodopyridine typically involves halogenation reactions starting from pyridine derivatives. One common method involves the bromination of 2-chloro-4-iodopyridine using bromine or a brominating agent under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of 2-Bromo-5-chloro-4-iodopyridine may involve multi-step synthesis processes to ensure high yield and purity. The process generally starts with the chlorination of pyridine, followed by iodination and bromination steps. Each step is carefully controlled to avoid over-halogenation and to ensure the selective introduction of halogen atoms at the desired positions on the pyridine ring .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-chloro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to achieve coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while nucleophilic substitution can introduce various functional groups such as alkyl or aryl groups .
Mécanisme D'action
The mechanism of action of 2-Bromo-5-chloro-4-iodopyridine depends on its specific application. In chemical reactions, the halogen atoms act as leaving groups, facilitating various substitution and coupling reactions. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it a valuable intermediate in the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-chloropyridine: Similar structure but lacks the iodine atom.
2-Chloro-5-iodopyridine: Similar structure but lacks the bromine atom.
2-Bromo-4-iodopyridine: Similar structure but lacks the chlorine atom.
Uniqueness
2-Bromo-5-chloro-4-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique combination of halogens allows for selective reactions and the synthesis of a wide range of derivatives. The compound’s versatility and reactivity make it a valuable intermediate in various fields of research and industry .
Propriétés
IUPAC Name |
2-bromo-5-chloro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-5-1-4(8)3(7)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWHKYFBMYMQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527620.png)


![Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1527624.png)
![Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)](/img/structure/B1527625.png)
![4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1527631.png)








